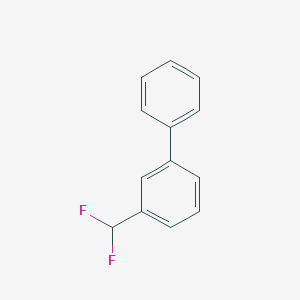
N-(acid-PEG10)-N-bis(PEG10-azide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(acid-PEG10)-N-bis(PEG10-azide) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of an acid group and two azide groups attached to a PEG chain. PEG derivatives are widely used in various fields due to their biocompatibility, solubility in water, and ability to modify the properties of other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(acid-PEG10)-N-bis(PEG10-azide) typically involves the following steps:
Activation of PEG: The PEG chain is first activated by converting it into a reactive intermediate, such as a PEG-tosylate or PEG-mesylate.
Introduction of Acid Group: The activated PEG is then reacted with a carboxylic acid derivative to introduce the acid group.
Azide Functionalization:
Industrial Production Methods
Industrial production of N-(acid-PEG10)-N-bis(PEG10-azide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-scale reactors.
Controlled Reactions:
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(acid-PEG10)-N-bis(PEG10-azide) undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Click Chemistry: The azide groups are highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Employed in click chemistry reactions.
Carboxylic Acid Derivatives:
Major Products
The major products formed from these reactions include various PEG derivatives with modified functional groups, which can be used for further applications in bioconjugation and drug delivery.
Wissenschaftliche Forschungsanwendungen
N-(acid-PEG10)-N-bis(PEG10-azide) has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their properties.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of PEGylated materials, which have improved properties for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(acid-PEG10)-N-bis(PEG10-azide) involves its ability to modify other molecules through its reactive functional groups. The azide groups can participate in click chemistry reactions, allowing for the efficient conjugation of the compound to other molecules. This modification can alter the properties of the target molecules, such as their solubility, stability, and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-PEG10-acid: Contains two acid groups instead of azide groups.
Azido-PEG10-amine: Contains an amine group instead of an acid group.
Bis-PEG10-NHS ester: Contains NHS ester groups instead of azide groups.
Uniqueness
N-(acid-PEG10)-N-bis(PEG10-azide) is unique due to the presence of both acid and azide groups, which allows for versatile chemical modifications. This dual functionality makes it particularly useful in applications requiring bioconjugation and drug delivery.
Eigenschaften
Molekularformel |
C67H133N7O32 |
|---|---|
Molekulargewicht |
1548.8 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C67H133N7O32/c68-72-70-2-8-78-14-20-84-26-32-90-38-44-96-50-56-102-62-65-105-59-53-99-47-41-93-35-29-87-23-17-81-11-5-74(4-10-80-16-22-86-28-34-92-40-46-98-52-58-104-64-61-101-55-49-95-43-37-89-31-25-83-19-13-77-7-1-67(75)76)6-12-82-18-24-88-30-36-94-42-48-100-54-60-106-66-63-103-57-51-97-45-39-91-33-27-85-21-15-79-9-3-71-73-69/h1-66H2,(H,75,76) |
InChI-Schlüssel |
NYTWWULSLUXXBT-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
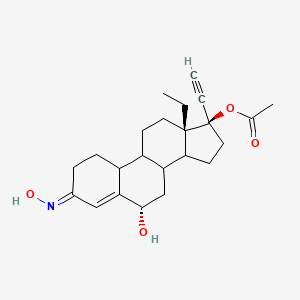
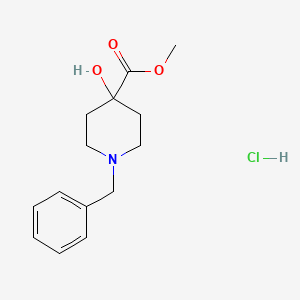
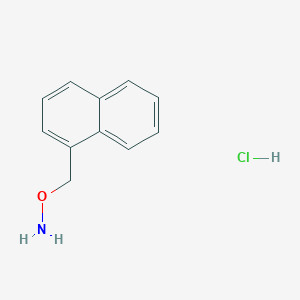
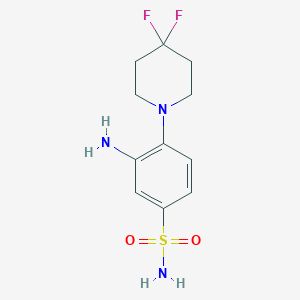
![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)
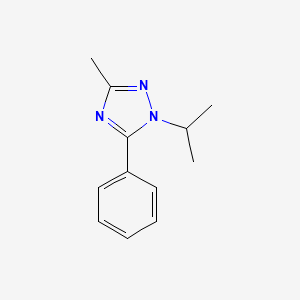
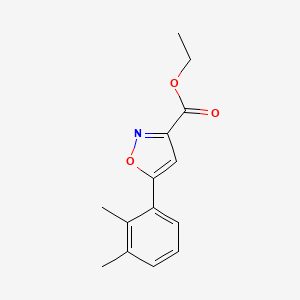
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
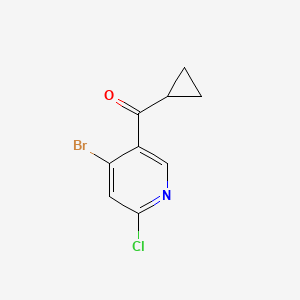
![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
